molecular formula C8H16N3O2P B1208109 Bis(1-aziridinyl)morpholinophosphine oxide CAS No. 545-82-4

Bis(1-aziridinyl)morpholinophosphine oxide

Cat. No.: B1208109
CAS No.: 545-82-4
M. Wt: 217.21 g/mol
InChI Key: NFDXGVFXQUFNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-aziridinyl)morpholinophosphine oxide is a chemical compound that features a unique structure combining aziridine and morpholine rings with a phosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-aziridinyl)morpholinophosphine oxide typically involves the reaction of aziridine with morpholinophosphine oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Bis(1-aziridinyl)morpholinophosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce a variety of aziridine derivatives.

Scientific Research Applications

Bis(1-aziridinyl)morpholinophosphine oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its reactive aziridine rings.

Mechanism of Action

The mechanism of action of Bis(1-aziridinyl)morpholinophosphine oxide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in medicinal chemistry to design drugs that can target specific biomolecules, such as DNA and proteins.

Comparison with Similar Compounds

    Bis(1-aziridinyl)morpholinophosphine sulfide: Similar in structure but contains a sulfide group instead of an oxide.

    Bis(1-aziridinyl)phosphinic amide: Contains aziridine rings and a phosphinic amide group.

    Morpholine derivatives: Compounds with morpholine rings but different substituents.

Uniqueness: Bis(1-aziridinyl)morpholinophosphine oxide is unique due to its combination of aziridine and morpholine rings with a phosphine oxide group. This structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of both aziridine and morpholine rings allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

4-[bis(aziridin-1-yl)phosphoryl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N3O2P/c12-14(9-1-2-9,10-3-4-10)11-5-7-13-8-6-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDXGVFXQUFNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(N2CC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202905
Record name Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-82-4
Record name 4-[Bis(1-aziridinyl)phosphinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bis(1-aziridinyl)phosphinyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meta
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Bis(1-aziridinyl)phosphinyl]morpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4GS53VKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(1-aziridinyl)morpholinophosphine oxide
Reactant of Route 2
Reactant of Route 2
Bis(1-aziridinyl)morpholinophosphine oxide
Reactant of Route 3
Reactant of Route 3
Bis(1-aziridinyl)morpholinophosphine oxide
Reactant of Route 4
Reactant of Route 4
Bis(1-aziridinyl)morpholinophosphine oxide
Reactant of Route 5
Bis(1-aziridinyl)morpholinophosphine oxide
Reactant of Route 6
Bis(1-aziridinyl)morpholinophosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.